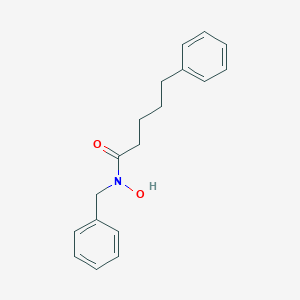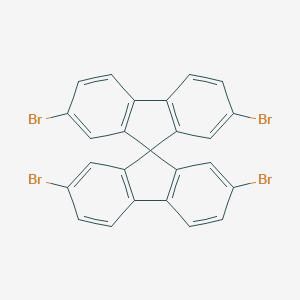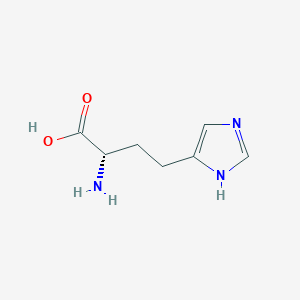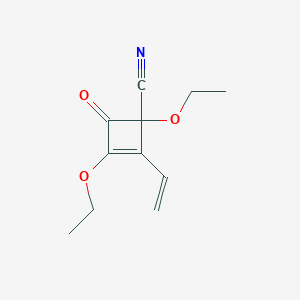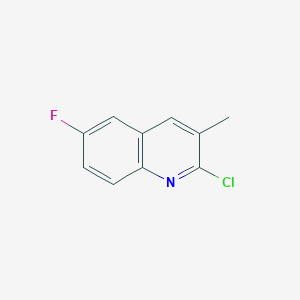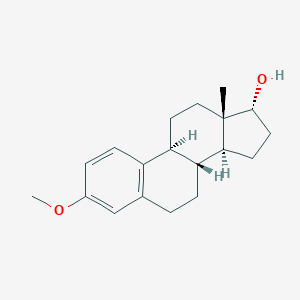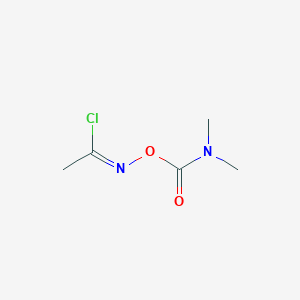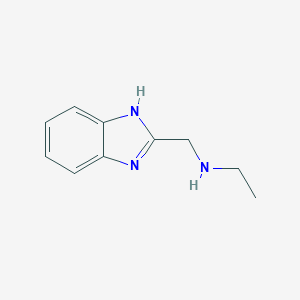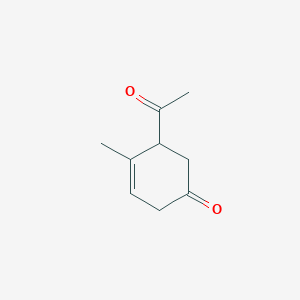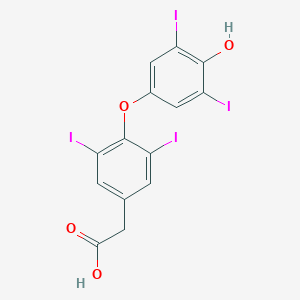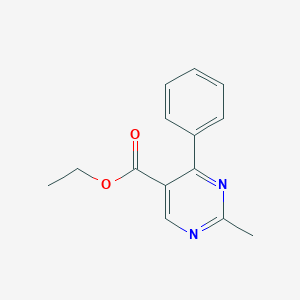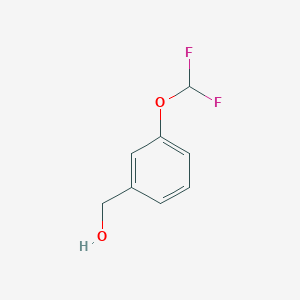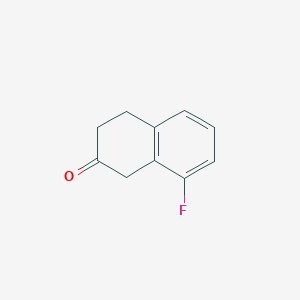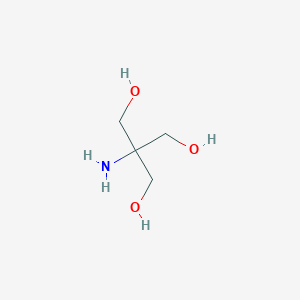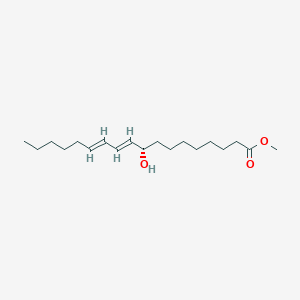
Dimorphecolic acid methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimorphecolic acid methyl (DMA) is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the diterpenoid family of compounds and has been found in various plant species. DMA has been studied extensively for its anti-inflammatory, antitumor, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of Dimorphecolic acid methyl is not fully understood. However, studies have shown that Dimorphecolic acid methyl exerts its effects by modulating various signaling pathways in the body. For example, Dimorphecolic acid methyl has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Dimorphecolic acid methyl has been found to have various biochemical and physiological effects on the body. For example, Dimorphecolic acid methyl has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, Dimorphecolic acid methyl has been found to protect neurons from oxidative stress, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimorphecolic acid methyl in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using Dimorphecolic acid methyl in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for research on Dimorphecolic acid methyl. One potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for various inflammatory diseases such as arthritis. Furthermore, future research could focus on developing more efficient synthesis methods for Dimorphecolic acid methyl and further understanding its mechanism of action.
Synthesemethoden
Dimorphecolic acid methyl can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Dimorphecolic acid methyl involves the use of specific reagents and catalysts to produce the compound. Alternatively, Dimorphecolic acid methyl can be extracted from natural sources using solvent extraction techniques.
Wissenschaftliche Forschungsanwendungen
Dimorphecolic acid methyl has been the subject of numerous scientific studies due to its potential therapeutic applications. Studies have shown that Dimorphecolic acid methyl possesses anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as arthritis. Dimorphecolic acid methyl has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Furthermore, Dimorphecolic acid methyl has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
157085-57-9 |
|---|---|
Produktname |
Dimorphecolic acid methyl |
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl (9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+/t18-/m1/s1 |
InChI-Schlüssel |
WRXGTVUDZZBNPN-NJYISIIRSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



